6-Bromo-1-(4-hydroxyphenyl)-1-hexanone
Description
6-Bromo-1-(4-hydroxyphenyl)-1-hexanone (CAS: [188973-67-3]) is an aromatic hydroxyketone with the molecular formula C₁₂H₁₅BrO₂ and a molecular weight of 271.15 g/mol. Its structure features a hexanone chain substituted with a bromine atom at the 6-position and a 4-hydroxyphenyl group at the 1-position. The compound is synthesized via Friedel-Crafts acylation or related methods, as documented in reference [154], which also provides its ¹H NMR spectral data . A key application includes its use in polymeric prodrugs with temporary linkages to amino groups, highlighting its role in drug delivery systems .
Properties
Molecular Formula |
C12H15BrO2 |
|---|---|
Molecular Weight |
271.15 g/mol |
IUPAC Name |
6-bromo-1-(4-hydroxyphenyl)hexan-1-one |
InChI |
InChI=1S/C12H15BrO2/c13-9-3-1-2-4-12(15)10-5-7-11(14)8-6-10/h5-8,14H,1-4,9H2 |
InChI Key |
MUSYWXAUDRCNOZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CCCCCBr)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare 6-Bromo-1-(4-hydroxyphenyl)-1-hexanone with structurally related aromatic hydroxyketones, emphasizing substituent effects on physical properties, synthesis, and applications.
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Key Substituents | Synthesis Method | Applications/Notes | References |
|---|---|---|---|---|---|---|---|
| 6-Bromo-1-(4-hydroxyphenyl)-1-hexanone | C₁₂H₁₅BrO₂ | 271.15 | Not reported | 4-hydroxyphenyl, Br | Friedel-Crafts acylation | Polymeric prodrugs | [154, 3] |
| 6-Bromo-1-(2,3-dichloro-4-hydroxyphenyl)-1-hexanone | C₁₂H₁₃BrCl₂O₂ | 340.04 | 50–53 | 2,3-dichloro-4-hydroxyphenyl, Br | AlCl₃-mediated Friedel-Crafts | Cyclization reactions, formaldehyde adducts | [1, 3333] |
| 6-Bromo-1-(3-chloro-4-hydroxyphenyl)-1-hexanone | C₁₂H₁₄BrClO₂ | 305.60 | 104–106 (methyl ether) | 3-chloro-4-hydroxyphenyl, Br | Friedel-Crafts with 2-chloroanisole | Intermediate in specialty syntheses | [4, 2919] |
| 6-Bromo-1-(2-hydroxy-4-methoxyphenyl)-1-hexanone | C₁₃H₁₇BrO₃ | 301.18 | Not reported | 2-hydroxy-4-methoxyphenyl, Br | Multi-step synthesis | Not specified | [3, 308] |
| 6-Bromo-1-(2-hydroxy-5-methylphenyl)-1-hexanone | C₁₃H₁₇BrO₂ | 285.18 | 30.5–31.5 | 2-hydroxy-5-methylphenyl, Br | Friedel-Crafts acylation | Not specified | [5, 181] |
| 6-Bromo-1-[3,4-dihydroxy-2-methyl-5-(1-methylethyl)phenyl]-1-hexanone | C₁₇H₂₃BrO₃ | 341.29 | Not reported | Complex dihydroxy-alkylphenyl | AlCl₃-mediated acylation of thymol derivatives | Amicicidal, bactericidal, molluscicidal | [6, 220] |
Key Comparative Insights:
Substituent Effects on Molecular Weight and Reactivity :
- Chlorine substituents (e.g., 2,3-dichloro or 3-chloro groups) increase molecular weight significantly (e.g., 340.04 vs. 271.15 g/mol) and alter reactivity. These electron-withdrawing groups enhance electrophilic substitution efficiency in Friedel-Crafts reactions .
- Methoxy or methyl groups (e.g., 2-hydroxy-4-methoxyphenyl) contribute to steric hindrance and polarity, affecting solubility and melting points .
Synthesis Methods: Most derivatives are synthesized via Friedel-Crafts acylation using AlCl₃ as a catalyst. For example, the 3-chloro-4-hydroxyphenyl variant employs 2-chloroanisole as a starting material . The dihydroxy-alkylphenyl derivative () demonstrates the use of thymol methyl ether, yielding a compound with notable bioactivity .
Applications: 6-Bromo-1-(4-hydroxyphenyl)-1-hexanone is specialized for drug delivery systems due to its hydroxyl group’s reactivity . Chlorinated analogs (e.g., 2,3-dichloro derivative) are used in cyclization reactions, suggesting utility in heterocyclic chemistry . The dihydroxy-alkylphenyl variant exhibits pesticidal and antimicrobial properties, expanding its industrial relevance .
Physical Properties: Melting points vary widely, with chlorinated derivatives (e.g., 50–53°C ) having higher values than methyl-substituted analogs (30.5–31.5°C ).
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